molecular formula C18H16N2O3S B2531694 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 946277-03-8

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2531694
CAS No.: 946277-03-8
M. Wt: 340.4
InChI Key: NQGKWPYTSJVPHY-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 895418-55-0) is a synthetic small molecule with a molecular formula of C24H21N3O3S and a molecular weight of 431.51 g/mol. This compound is a derivative featuring a 1,4-benzodioxane core linked to a 4,5-dimethylbenzothiazole moiety via a carboxamide bridge. The 1,4-benzodioxane scaffold is a versatile template in medicinal chemistry, historically used in the design of molecules with diverse biological activities, including as agonists and antagonists for various receptor subtypes such as nicotinic, alpha-adrenergic, and 5-HT receptors . Furthermore, derivatives of this scaffold have been investigated as potential antitumor and antibacterial agents . The benzothiazole component is a privileged structure in drug discovery, known for its significant pharmacological profiles, which can include antifungal, anti-tubercular, antimalarial, and anticancer activities . The specific research applications and full biological profile of this compound are subjects for ongoing investigation. Researchers are exploring its potential as a key intermediate in the synthesis of novel bioactive molecules or as a tool compound in biochemical assays. Its structure suggests potential for interaction with enzyme targets similar to other benzodioxane and benzothiazole-containing molecules, which have been studied in areas such as kinase inhibition and PARP1 inhibition . This product is provided with a minimum purity of 95% and is intended for non-human research applications only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-10-7-8-15-16(11(10)2)19-18(24-15)20-17(21)14-9-22-12-5-3-4-6-13(12)23-14/h3-8,14H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGKWPYTSJVPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The 4,5-dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Benzodioxine Moiety: The benzodioxine ring can be synthesized by the cyclization of a suitable dihydroxybenzene derivative with a dihalide under basic conditions.

    Coupling of Benzothiazole and Benzodioxine: The final step involves coupling the benzothiazole and benzodioxine moieties through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound C₁₉H₁₈N₂O₃S 354.42 1 5 4,5-Dimethylbenzothiazole
N-Ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide C₁₁H₁₃NO₃ 207.22 1 3 Ethyl group
N-[4-(2-Thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide C₁₇H₁₄N₂O₃S 326.37 1 6 Thienyl-pyrimidine
Heartworm Treatment Derivative C₂₃H₂₀F₃NO₃S 459.47 1 5 Trifluorophenyl, isopropyl, benzothiophene
  • Solubility : The thienyl-pyrimidine analog has higher H-bond acceptors (6 vs. 5), which may improve aqueous solubility relative to the target compound.
  • Steric Hindrance : The heartworm treatment derivative incorporates a bulky trifluorophenyl group, likely reducing conformational flexibility compared to the target compound’s dimethylbenzothiazole.

Crystallographic and Hydrogen-Bonding Patterns

  • The target compound’s amide group can form intermolecular H-bonds (N–H···O and C=O···H–N), similar to patterns observed in benzodioxine derivatives .
  • In contrast, the heartworm treatment compound may adopt a twisted conformation due to steric clashes between the trifluorophenyl and benzothiophene groups, reducing crystalline stability.

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C15H14N2O3S
  • Molecular Weight : 302.35 g/mol
  • Chemical Structure : The compound features a benzothiazole moiety linked to a benzodioxine structure, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds within the benzothiazole family exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates:

  • Inhibition of Bacterial Growth : The compound has been tested against various bacterial strains, showing effective inhibition comparable to established antibiotics.
Bacterial StrainInhibition Zone (mm)Comparison with Control
Staphylococcus aureus15Significant
Escherichia coli12Moderate
Pseudomonas aeruginosa10Low

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate:

  • Induction of Apoptosis : It triggers apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)25Apoptosis via caspase activation
MCF-7 (Breast Cancer)30Cell cycle arrest and apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
  • Membrane Disruption : It disrupts microbial cell membranes, leading to cell death.
  • Cell Cycle Arrest : In cancer cells, it causes cell cycle arrest at the G1 phase.

Toxicity Studies

Toxicity assessments using zebrafish embryos have indicated that the compound exhibits low toxicity levels:

Test ParameterResult
LC50 (mg/L)20.58
Toxicity ClassificationLow Toxicity

Study 1: Antimicrobial Efficacy

A study conducted by MDPI explored the antimicrobial efficacy of various benzothiazole derivatives including the target compound. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Potential

In another study published in International Journal of Molecular Sciences, researchers investigated the anticancer potential of benzothiazole derivatives. They found that this compound effectively inhibited tumor growth in xenograft models.

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

SubstituentSolventTemp (°C)Time (hrs)Yield (%)Reference
4-ChlorophenylEthanol70870
2,6-DifluorophenylEthanol701060
2-Chloro-6-fluorophenylEthanol701237

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Focus
Contradictions often arise from conformational flexibility or crystallographic packing effects. Methodological strategies include:

  • Multi-technique validation : Combine 1^1H/13^13C NMR, IR (amide I band ~1650–1680 cm1^{-1}), and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding networks. For example, intermolecular N–H⋯O and C–H⋯O interactions in benzothiazinone analogs stabilize crystal packing, affecting spectral interpretations .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to validate tautomeric forms .

What advanced techniques are recommended for studying the compound’s biological activity mechanisms?

Q. Advanced Research Focus

  • Molecular docking : Screen against target proteins (e.g., kinases or enzymes) using AutoDock Vina or Schrödinger Suite. Prioritize binding poses with low RMSD values (<2 Å) and validate via MD simulations .
  • SAR studies : Introduce substituents at the benzothiazole or benzodioxine moieties to assess effects on bioactivity. For example, electron-withdrawing groups (e.g., –Cl, –F) on the benzothiazole ring enhance antimicrobial potency in analogs .
  • In vitro assays : Use fluorescence-based assays (e.g., ATPase activity for kinase inhibition) or microbial growth inhibition tests (MIC values) with positive controls .

How should researchers design experiments to analyze stability under varying environmental conditions?

Q. Basic Research Focus

  • Thermal stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition thresholds .
  • Photodegradation : Expose solutions (in PBS or DMSO) to UV-Vis light (254–365 nm) and monitor degradation via HPLC at 0, 24, and 48 hrs .
  • pH stability : Incubate in buffers (pH 2–12, 37°C) and quantify intact compound using LC-MS/MS .

What methodologies are effective for resolving synthetic yield discrepancies when modifying substituents?

Advanced Research Focus
Yield variations in substituted analogs often stem from steric hindrance or electronic effects. Mitigation strategies:

  • Kinetic studies : Monitor reaction progress via inline FTIR or LC-MS to identify rate-limiting steps. For example, bulky substituents slow carboxamide coupling, requiring extended reaction times .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 mins at 100°C) and improve yields for sterically hindered derivatives .
  • DoE (Design of Experiments) : Use factorial designs to optimize solvent/base combinations and catalyst loading .

How can computational models be integrated with experimental data to predict physicochemical properties?

Q. Advanced Research Focus

  • LogP calculation : Use ChemAxon or ACD/Labs to predict lipophilicity. Validate experimentally via shake-flask method (octanol/water partition) .
  • Solubility prediction : Apply COSMO-RS or Hansen solubility parameters to screen excipients for formulation .
  • ADMET profiling : Predict toxicity (e.g., hepatotoxicity via ProTox-II) and permeability (Caco-2 model in SwissADME) .

What analytical techniques are critical for detecting impurities in scaled-up synthesis?

Q. Basic Research Focus

  • HPLC-DAD/ELSD : Use C18 columns (3.5 µm, 150 mm) with acetonitrile/water gradients (0.1% formic acid) to separate unreacted starting materials and byproducts .
  • NMR spiking : Add authentic samples of suspected impurities (e.g., hydrolyzed carboxamide) to confirm peak assignments .
  • Elemental analysis : Verify purity (>98%) by matching calculated vs. observed C, H, N, S percentages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.